![molecular formula C23H26N4O2 B2676698 (1H-indol-6-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone CAS No. 2319636-14-9](/img/structure/B2676698.png)
(1H-indol-6-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
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Description
The compound “(1H-indol-6-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a complex organic molecule that contains an indole nucleus . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . This specific compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the search results, indole derivatives can be synthesized through various methods. For instance, one method involves the reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal . The resulting enamines can then be converted into indoles through the Batcho–Leimgruber synthetic protocol .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. The indole nucleus is a key component of the structure, which is a heterocyclic system that is aromatic in nature . The molecular formula of the compound is C23H26N4O2.Scientific Research Applications
Thermal and Structural Studies
Compounds with similar structural features have been synthesized and characterized to understand their thermal stability, crystal structure, and molecular interactions. For instance, research on compounds involving piperidinyl methanone groups and their derivatives revealed insights into their thermal properties, structural conformations, and potential for creating materials with specific optical and physical properties (Karthik et al., 2021). These studies are foundational for developing new materials with desired thermal and optical characteristics.
Synthetic Approaches and Chemical Transformations
The synthesis of complex organic molecules, including those containing indole and piperidine units, is a significant area of research. Efforts to synthesize molecules with similar scaffolds have led to the development of new synthetic routes and methodologies. For example, research on the synthesis of indole alkaloid apparicine highlights innovative approaches to constructing complex ring systems, which are crucial in the synthesis of natural products and potential pharmaceuticals (Scopes et al., 1978). These synthetic strategies are essential for the creation of novel compounds with potential applications in drug discovery and development.
Enantioselective Synthesis and Natural Product Derivatives
The enantioselective synthesis of piperidine-containing natural products and their derivatives is another area of research relevance. Studies on chiral oxazolopiperidone lactams have demonstrated their versatility as intermediates in the enantioselective synthesis of piperidine-containing natural products. This research opens pathways to creating bioactive compounds with potential applications in medicinal chemistry and pharmacology (Escolano et al., 2006).
Molecular Interaction Studies
Understanding the molecular interactions of specific functional groups with biological targets is crucial in the design of therapeutic agents. Research on the interaction of antagonists with the CB1 cannabinoid receptor, for example, provides insights into how modifications in the piperidine group can affect the binding affinity and activity of pharmaceutical compounds (Shim et al., 2002). This knowledge is valuable for the rational design of drugs targeting specific receptors.
properties
IUPAC Name |
1H-indol-6-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c28-23(19-6-5-17-7-10-24-21(17)13-19)27-11-8-16(9-12-27)15-29-22-14-18-3-1-2-4-20(18)25-26-22/h5-7,10,13-14,16,24H,1-4,8-9,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYDLLFISKDNAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC5=C(C=C4)C=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline |
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